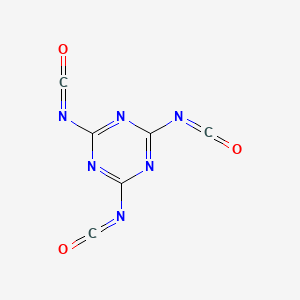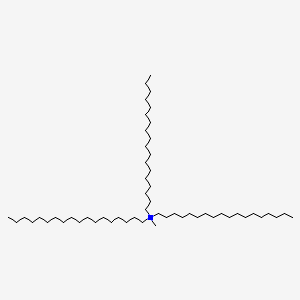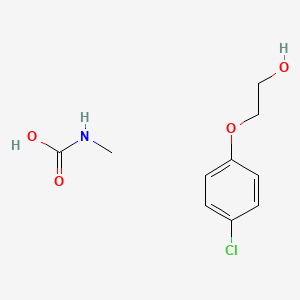
2-(4-Chlorophenoxy)ethanol;methylcarbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)ethanol and methylcarbamic acid are two distinct compounds that can be combined to form a unique chemical entity. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes . Methylcarbamic acid, on the other hand, is a derivative of carbamic acid and is used in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{4-Chlorophenol} + \text{Ethylene oxide} \rightarrow \text{2-(4-Chlorophenoxy)ethanol} ]
For methylcarbamic acid, it can be synthesized by reacting methylamine with carbon dioxide under controlled conditions: [ \text{Methylamine} + \text{Carbon dioxide} \rightarrow \text{Methylcarbamic acid} ]
Industrial Production Methods
Industrial production of 2-(4-Chlorophenoxy)ethanol involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization. Methylcarbamic acid production in an industrial setting also follows similar principles, with emphasis on maintaining reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophenoxyacetic acid.
Reduction: Reduction reactions can convert it to 4-chlorophenoxyethanol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Methylcarbamic acid can participate in:
Hydrolysis: It can hydrolyze to form methylamine and carbon dioxide.
Condensation: It can react with alcohols to form carbamate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides are employed for nucleophilic substitution.
Major Products
Oxidation: 4-Chlorophenoxyacetic acid.
Reduction: Various 4-chlorophenoxyethanol derivatives.
Substitution: Substituted phenoxyethanol compounds.
科学研究应用
2-(4-Chlorophenoxy)ethanol and methylcarbamic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)ethanol involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. Methylcarbamic acid exerts its effects through its ability to form carbamate esters, which can inhibit certain enzymes and disrupt metabolic pathways.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar in structure but with an acetic acid group instead of an ethanol group.
4-Chlorophenol: The parent compound for 2-(4-Chlorophenoxy)ethanol.
Carbamic acid: The parent compound for methylcarbamic acid.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Methylcarbamic acid’s uniqueness lies in its ability to form carbamate esters, making it valuable in various chemical and biological processes.
属性
CAS 编号 |
113137-66-9 |
|---|---|
分子式 |
C10H14ClNO4 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)ethanol;methylcarbamic acid |
InChI |
InChI=1S/C8H9ClO2.C2H5NO2/c9-7-1-3-8(4-2-7)11-6-5-10;1-3-2(4)5/h1-4,10H,5-6H2;3H,1H3,(H,4,5) |
InChI 键 |
KSOSJAKPTZYRRP-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)O.C1=CC(=CC=C1OCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


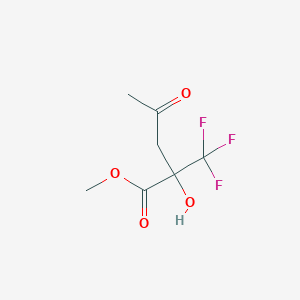
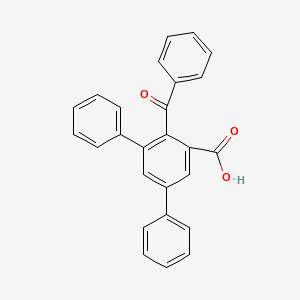
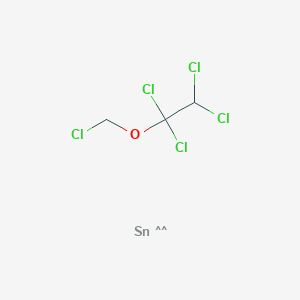

![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
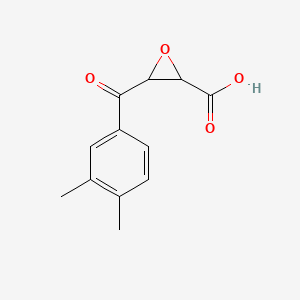
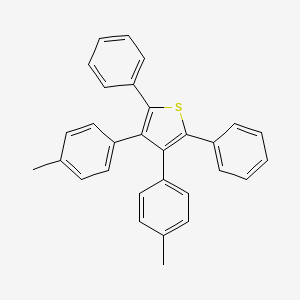
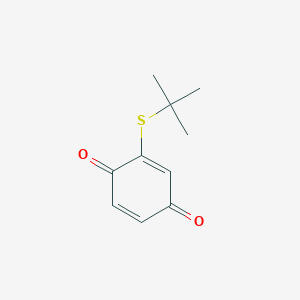
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
